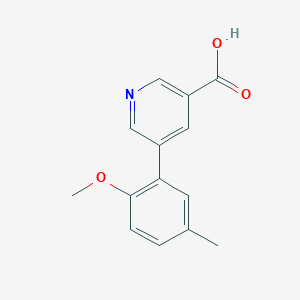
6-(3,4-Difluorophenyl)nicotinic acid, 95%
Vue d'ensemble
Description
6-(3,4-Difluorophenyl)nicotinic acid (DFPNA) is a synthetic compound that belongs to the class of compounds known as fluoroquinolones. It is a fluoroquinolone derivative that has been extensively studied for its potential pharmacological applications. DFPNA has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects. In addition, it has been demonstrated to possess anticonvulsant, anxiolytic, and antidepressant properties. Furthermore, the compound has been found to possess antinociceptive and anxiolytic-like effects in animal models. As such, DFPNA has been proposed as a potential therapeutic agent for the treatment of various neurological disorders.
Applications De Recherche Scientifique
6-(3,4-Difluorophenyl)nicotinic acid, 95% has been extensively studied for its potential pharmacological applications. In particular, the compound has been investigated for its ability to modulate the activity of various receptors, enzymes, and ion channels. For instance, 6-(3,4-Difluorophenyl)nicotinic acid, 95% has been found to interact with nicotinic acetylcholine receptors, serotonin receptors, and GABA receptors. In addition, the compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Furthermore, 6-(3,4-Difluorophenyl)nicotinic acid, 95% has been found to modulate the activity of several ion channels, including the sodium and potassium channels.
Mécanisme D'action
The exact mechanism of action of 6-(3,4-Difluorophenyl)nicotinic acid, 95% is not fully understood. However, it is believed to involve the modulation of various receptors, enzymes, and ion channels. For instance, the compound has been found to interact with nicotinic acetylcholine receptors, serotonin receptors, and GABA receptors. In addition, the compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Furthermore, 6-(3,4-Difluorophenyl)nicotinic acid, 95% has been found to modulate the activity of several ion channels, including the sodium and potassium channels.
Biochemical and Physiological Effects
6-(3,4-Difluorophenyl)nicotinic acid, 95% has been found to produce a variety of biochemical and physiological effects. For instance, the compound has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer effects. In addition, it has been demonstrated to possess anticonvulsant, anxiolytic, and antidepressant properties. Furthermore, the compound has been found to possess antinociceptive and anxiolytic-like effects in animal models. As such, 6-(3,4-Difluorophenyl)nicotinic acid, 95% has been proposed as a potential therapeutic agent for the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-(3,4-Difluorophenyl)nicotinic acid, 95% in laboratory experiments has a number of advantages and limitations. One of the main advantages of using 6-(3,4-Difluorophenyl)nicotinic acid, 95% is that it is relatively easy to synthesize and handle. In addition, the compound is relatively stable and can be stored for long periods of time. Furthermore, 6-(3,4-Difluorophenyl)nicotinic acid, 95% is non-toxic and has been found to produce a variety of biological effects, making it a useful tool for investigating the mechanism of action of various drugs.
However, there are also some limitations associated with the use of 6-(3,4-Difluorophenyl)nicotinic acid, 95% in laboratory experiments. For instance, the compound is not very soluble in water and thus requires the use of solvents such as dimethyl sulfoxide or ethanol. In addition, the compound is relatively expensive and can be difficult to obtain in large quantities.
Orientations Futures
The potential applications of 6-(3,4-Difluorophenyl)nicotinic acid, 95% are vast and there are many future directions that can be explored. For instance, further research could be conducted to investigate the compound’s ability to modulate the activity of various receptors, enzymes, and ion channels. In addition, further studies could be conducted to investigate the compound’s potential as an anti-cancer agent. Furthermore, further research could be conducted to investigate the compound’s potential as an anti-bacterial agent. Finally, further research could be conducted to investigate the compound’s potential as an antidepressant and anxiolytic agent.
Propriétés
IUPAC Name |
6-(3,4-difluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-9-3-1-7(5-10(9)14)11-4-2-8(6-15-11)12(16)17/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDFLSMYQLNOLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(C=C2)C(=O)O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680853 | |
| Record name | 6-(3,4-Difluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
744261-54-9 | |
| Record name | 6-(3,4-Difluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














